molecular formula C19H21N3O6S B2930199 N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313404-76-1

N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2930199
CAS No.: 313404-76-1
M. Wt: 419.45
InChI Key: QCLVKHFAPZIPDA-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative developed for investigative applications in microbiology and medicinal chemistry. Its molecular architecture, featuring an arylsulfonylpiperidine group linked to a nitroaniline derivative via a benzamide core, suggests potential for targeting bacterial systems. This structural motif is found in compounds studied for their ability to interfere with essential bacterial processes, such as the biosynthesis of cell wall components like lipoteichoic acid (LTA) in Gram-positive pathogens . Inhibiting LTA biosynthesis is a promising mechanism of action, as it can disrupt critical bacterial functions including cell growth, membrane homeostasis, and virulence, offering a pathway to combat drug-resistant organisms such as MRSA (Methicillin-resistant Staphylococcus aureus ) and VRE (Vancomycin-resistant Enterococci ) . The inclusion of a piperidin-1-ylsulfonyl group is a key feature often associated with enhanced cellular permeability and target binding affinity, which can be crucial for overcoming efflux-mediated resistance mechanisms. Researchers can utilize this compound as a chemical tool to probe novel antibacterial targets and pathways, particularly in the study of multi-drug resistant bacterial infections. Its value lies in the exploration of structure-activity relationships (SAR) to guide the optimization of new anti-infective agents with novel mechanisms of action . This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-28-18-13-15(22(24)25)7-10-17(18)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLVKHFAPZIPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-4-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is primarily studied for its pharmacological properties, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N5O4, with a molecular weight of approximately 309.32 g/mol. The compound features a sulfonamide group and a nitrophenyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC13H19N5O4
Molecular Weight309.32 g/mol
PurityTypically 95%
Solubility24.1 µg/mL

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to participate in hydrogen bonding and ionic interactions with active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Modulation : Interaction with neurotransmitter receptors may influence signaling pathways related to pain perception or mood regulation.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies suggest that sulfonamides possess antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : Preliminary data indicate that modifications in the nitrophenyl moiety can enhance cytotoxicity against cancer cell lines.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry examined a series of sulfonamide derivatives, revealing that certain modifications increased their potency against breast cancer cell lines (Smith et al., 2023).
  • Antimicrobial Research : Research conducted by Johnson et al. (2023) demonstrated that sulfonamide compounds showed significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Neuropharmacological Effects : A study by Lee et al. (2024) explored the effects of similar piperidine-based compounds on anxiety models in rodents, showing promise for developing new anxiolytic drugs.

Comparison with Similar Compounds

Structural and Functional Insights

  • Piperidinylsulfonyl Group: Compounds like 2D216 and 2D291 share the piperidinylsulfonyl moiety, which is critical for NF-κB signaling and cytokine enhancement in adjuvant therapies . This group may improve solubility or receptor binding compared to non-sulfonylated analogs (e.g., 4MNB in ).
  • Amide Substituent Diversity :
    • The 2-methoxy-4-nitrophenyl group in the target compound and CDD-833850 may confer electron-withdrawing effects , influencing redox properties or target binding.
    • Thiazole-containing analogs (2D216, 2D291) demonstrate enhanced immune modulation, suggesting that heterocyclic substituents can diversify biological outcomes.
  • Antimicrobial vs. Anticancer Activity : Imidazole-based benzamides () show selective activity against cervical cancer cells, whereas chloro-hydroxy derivatives (CDD-833850) may target microbial pathogens .

Physicochemical Properties

  • Molecular Weight : At ~450–500 g/mol, the target compound aligns with drug-like properties, similar to analogs in and .

Research Implications and Gaps

  • Immunomodulatory Potential: The piperidinylsulfonyl-thiazole analogs () suggest the target compound could enhance adjuvant therapies by prolonging NF-κB signaling.
  • Antimicrobial Applications : Structural parallels to CDD-833850 () warrant investigation into antibacterial or antifungal efficacy.
  • Synthetic Challenges : The nitro and methoxy groups may complicate synthesis, necessitating optimization for scalability.

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